

# Validamine CAS number and chemical identifiers.

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### Validamine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Validamine**, a potent aminocyclitol, is a subject of significant interest in the fields of carbohydrate chemistry and drug discovery due to its well-established inhibitory activity against β-glucosidase. This technical guide provides a comprehensive overview of **Validamine**, including its chemical identifiers, biological activity, and detailed experimental protocols for its synthesis and enzymatic inhibition assays. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of glycosidase inhibitors and the development of novel therapeutics.

## **Chemical Identifiers and Properties**

**Validamine** is an amino cyclitol structurally related to 1D-chiro-inositol. Its unique structure contributes to its biological activity. A summary of its key chemical identifiers and properties is provided in Table 1.

Table 1: Chemical Identifiers and Properties of Validamine



Identifier/Property	Value	Reference(s)
CAS Number	32780-32-8	[1][2][3]
IUPAC Name	(1R,2S,3S,4S,6R)-4-amino-6- (hydroxymethyl)cyclohexane- 1,2,3-triol	
Chemical Formula	C7H15NO4	[1][2][3]
Molecular Weight	177.20 g/mol	[1]
SMILES	C1INVALID-LINK O)O)O">C@@HCO	[1]
InChI	InChI=1S/C7H15NO4/c8-4-1-3(2-9)5(10)7(12)6(4)11/h3-7,9-12H,1-2,8H2/t3-,4+,5-,6+,7+/m1/s1	
Appearance	White powder	[2]
Boiling Point	345.6±42.0 °C at 760 mmHg	[2]
Flash Point	162.8±27.9 °C	[2]
Density	1.4±0.1 g/cm³	[2]

# Biological Activity: β-Glucosidase Inhibition

**Validamine** is a known competitive inhibitor of  $\beta$ -glucosidase.[4] This enzyme plays a crucial role in the hydrolysis of  $\beta$ -glucosidic bonds in various biological processes. Inhibition of  $\beta$ -glucosidase is a therapeutic strategy for several diseases, including diabetes and Gaucher's disease. **Validamine** has been shown to inhibit  $\beta$ -glucosidase in a dose-dependent manner, with a reported IC50 value of 2.92 mM.[4] The inhibitory effect is also pH-dependent, with maximum inhibition observed at the optimal pH of the enzyme.[4]

# Experimental Protocols Synthesis of Validamine from (+)-Validoxylamine A

This protocol outlines a two-step synthesis of **Validamine** from (+)-Validoxylamine A.



#### Step 1: Reaction with N-Bromosuccinimide (NBS)

- To a 1000 mL flask, add 100 g of (+)-Validoxylamine A and 500 mL of deionized water.
- Add 80 g of N-Bromosuccinimide (NBS) to the mixture.
- Stir the reaction mixture at 25 °C for 4 hours.
- After the reaction, dilute the mixture tenfold with deionized water.
- Load the diluted solution onto a D113 ion-exchange column (NH<sub>4</sub>+ form, 1500 mL).
- Wash the column with 5000 mL of deionized water.
- Elute the product with 4500 mL of 0.5 mol/L aqueous ammonia.
- Collect the fractions containing the desired product and concentrate to dryness under reduced pressure to obtain the intermediate.

#### Step 2: Hydrogenation

- Dissolve the intermediate from Step 1 in 500 mL of water and place it in a 1000 mL hydrogenation reactor.
- Add 5 g of a supported Palladium (Pd) catalyst.
- Introduce hydrogen gas to a pressure of 5 MPa.
- Heat the reaction to 50 °C and maintain for 4 hours.
- After the reaction, filter off the solid catalyst.
- Dilute the filtrate tenfold with deionized water and load it onto a D113 ion-exchange column (NH<sub>4</sub><sup>+</sup> form).
- Wash the column with 5000 mL of deionized water.
- Elute the final product with 4500 mL of 0.5 mol/L aqueous ammonia.



 Collect the fractions containing Validamine, concentrate under reduced pressure, and dry under vacuum at 45 °C to yield the final product.

## **β-Glucosidase Inhibition Assay**

The following is a generalized protocol for determining the inhibitory effect of **Validamine** on  $\beta$ -glucosidase from rat small intestinal brush border membranes, based on established methodologies.

3.2.1. Preparation of Rat Small Intestinal Brush Border Membranes

This procedure should be conducted at 4°C.

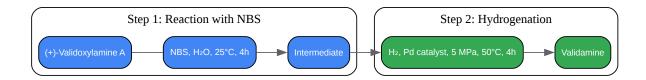
- Euthanize a male Wistar rat (fasted overnight) and excise the small intestine.
- Rinse the intestine with ice-cold saline to remove luminal contents.
- Gently scrape the mucosa from the intestinal lining.
- Homogenize the mucosal scrapings in a suitable buffer (e.g., 50 mM mannitol, 2 mM Tris-HCl, pH 7.1).
- Perform differential centrifugation to isolate the brush border membrane vesicles. A common method involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin to pellet the crude membrane fraction.
- Resuspend the crude membrane pellet in a buffer containing a divalent cation (e.g., 10 mM MgCl<sub>2</sub>) to selectively precipitate non-brush border membranes.
- Centrifuge to pellet the precipitated membranes, and collect the supernatant containing the brush border membrane vesicles.
- Perform a final high-speed centrifugation to pellet the brush border membrane vesicles.
- Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
- 3.2.2. Enzyme Inhibition Assay



- Prepare a reaction mixture containing the following in a microplate well:
  - Rat small intestinal brush border membrane preparation (as the enzyme source)
  - Various concentrations of Validamine (or vehicle for control)
  - Assay buffer (e.g., 0.1 M maleate buffer, pH 6.0)
- Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 10 minutes).
- Initiate the enzymatic reaction by adding the substrate, p-nitrophenyl-β-D-glucopyranoside (pNPG).
- Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
- Stop the reaction by adding a solution of sodium carbonate (e.g., 0.2 M).
- Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.
- Calculate the percentage of inhibition for each concentration of Validamine compared to the control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the **Validamine** concentration and fitting the data to a dose-response curve.

## **Visualizations**

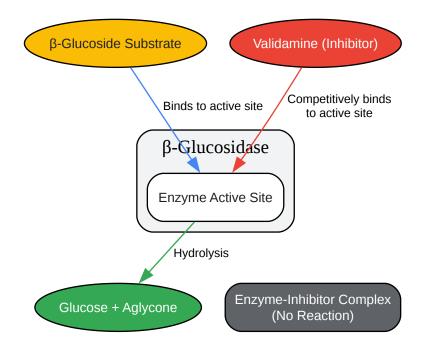
The following diagrams illustrate the synthesis workflow of **Validamine** and its mechanism of action as a  $\beta$ -glucosidase inhibitor.



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Figure 1: Synthesis workflow for Validamine.



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